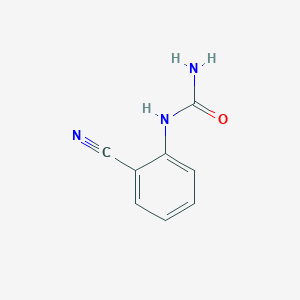

N-(2-cyanophenyl)urea

Description

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

(2-cyanophenyl)urea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7N3O/c9-5-6-3-1-2-4-7(6)11-8(10)12/h1-4H,(H3,10,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QUAYEHVOVRZTOO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C#N)NC(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50522808 | |

| Record name | N-(2-Cyanophenyl)urea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50522808 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

161.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

55441-25-3 | |

| Record name | N-(2-Cyanophenyl)urea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50522808 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for N 2 Cyanophenyl Urea and Analogues

Established Synthetic Pathways for Substituted Ureas

Traditional methods for the synthesis of substituted ureas, including N-(2-cyanophenyl)urea, have long relied on a set of robust and well-understood chemical reactions. These pathways are characterized by their efficiency and broad applicability, forming the foundation of urea (B33335) synthesis.

Isocyanate-Based Approaches

The reaction between an isocyanate and an amine is a cornerstone of urea synthesis, prized for its high efficiency and atom economy. researchgate.net This approach involves the nucleophilic addition of an amine to the electrophilic carbonyl carbon of the isocyanate group, forming the urea linkage in a single, often quantitative, step.

For the synthesis of this compound, this can be achieved by reacting 2-cyanophenyl isocyanate with ammonia (B1221849) or a protected amine. Alternatively, 2-amino-benzonitrile (2-cyanoaniline) can be treated with an isocyanate. A common industrial practice involves the in-situ generation of the isocyanate from the corresponding primary amine using phosgene (B1210022) or a safer phosgene equivalent, which is then immediately reacted with the desired amine nucleophile. This method is highly versatile, allowing for the preparation of a wide array of unsymmetrically substituted ureas. The reaction is typically conducted in an inert solvent at room temperature. nih.gov

A related procedure involves the reaction of an aryl amine with sodium or potassium cyanate (B1221674) in the presence of an acid, which generates the isocyanic acid in situ. The amine then adds to the isocyanic acid to form the corresponding urea. This "cyanate method" is a classical and practical approach for preparing aryl ureas in an aqueous medium. acs.org

Table 1: Examples of Isocyanate-Based Urea Synthesis

| Isocyanate Precursor | Amine | Product | Reaction Conditions | Yield |

|---|---|---|---|---|

| Phenyl isocyanate | Cyanamide | 1-Cyano-3-phenylurea | NaOH(aq), 15-25°C | 90-95% researchgate.net |

| p-Bromoaniline | Sodium cyanate | p-Bromophenylurea | Acetic acid, water, 35-55°C | High acs.org |

Carbonyldiimidazole and Phosgene Equivalents

The extreme toxicity of phosgene gas has driven the development of safer, solid phosgene equivalents for the synthesis of ureas. researchgate.net Among these, 1,1'-carbonyldiimidazole (B1668759) (CDI) and bis(trichloromethyl) carbonate (triphosgene) are the most prominent. researchgate.netnih.gov

CDI is a crystalline solid that reacts with amines to form an activated carbamoyl-imidazole intermediate. This intermediate is then susceptible to nucleophilic attack by a second amine, yielding the desired urea and releasing imidazole (B134444) as a byproduct, which can be easily removed by an aqueous workup. nih.govresearchgate.net While this method is very effective for aliphatic amines, reactions involving less nucleophilic aromatic amines can be sluggish. nih.gov

Triphosgene (B27547), a stable crystalline solid, serves as a convenient and safer substitute for phosgene. organic-chemistry.org In solution, and often with the aid of a base like triethylamine, triphosgene generates phosgene in situ at a controlled rate. organic-chemistry.orgacs.org This allows for the conversion of a primary amine, such as 2-aminobenzonitrile, into the corresponding isocyanate. Subsequent addition of a second amine to the reaction mixture results in the formation of the unsymmetrical urea. google.com This one-pot, two-step procedure is widely used in both laboratory and industrial settings for the synthesis of complex urea derivatives. organic-chemistry.org

Table 2: Urea Synthesis using Phosgene Equivalents

| Carbonyl Source | Amine 1 | Amine 2 | Product Type | Key Intermediate |

|---|---|---|---|---|

| Carbonyldiimidazole (CDI) | Primary/Secondary Amine | Primary/Secondary Amine | Symmetrical or Unsymmetrical Urea | Carbamoylimidazole nih.gov |

Novel and Evolving Synthesis Techniques for this compound Scaffolds

In the quest for more efficient, sustainable, and versatile synthetic methods, researchers have developed novel techniques for the formation of the urea bond. These evolving strategies often employ catalytic systems or unconventional reaction media to achieve the desired transformations.

Halogen-Catalyzed Transformations

The direct use of halogens or simple halide salts as catalysts for the formation of the urea moiety is not a widely documented or established synthetic strategy. Literature searches for halogen-catalyzed urea synthesis primarily yield methods for the halogenation of pre-formed urea molecules, where a halogen atom is introduced onto the aryl ring of an N-aryl urea. For instance, a method for the regioselective ortho-halogenation of N-aryl ureas has been reported, but this modifies the urea scaffold rather than constructing it. researchgate.net Similarly, other reports detail the use of halogenated reagents like N-chlorosuccinimide in reactions involving ureas, but not in a catalytic capacity for urea bond formation. Therefore, this remains an underexplored area for the synthesis of this compound and its analogues.

Metal-Catalyzed Coupling Reactions for Urea Formation

Transition metal catalysis has emerged as a powerful tool for constructing C-N bonds, including the urea linkage, offering novel pathways that often proceed under mild conditions with high functional group tolerance.

Palladium-Catalyzed Reactions: Palladium catalysts are particularly effective in this domain. One prominent method involves the cross-coupling of aryl halides or triflates with a cyanate salt, such as sodium cyanate (NaOCN). nih.gov In this process, a palladium complex catalyzes the formation of an aryl isocyanate intermediate from the aryl halide. This reactive intermediate is then trapped in situ by the addition of an amine to furnish the unsymmetrical urea. nih.gov This one-pot procedure is highly practical for creating diverse urea libraries.

Another palladium-catalyzed approach is the direct arylation of urea or a substituted urea with an aryl halide. This method avoids the handling of isocyanates altogether. For instance, the reaction of urea with aryl halides in the presence of a palladium catalyst and a suitable ligand can produce symmetrical N,N'-diarylureas.

Copper-Catalyzed Reactions: Copper-catalyzed reactions also provide a valuable alternative for the synthesis of aryl ureas. An efficient copper-catalyzed amidation of aryl iodides with urea has been developed, which offers a milder alternative to some palladium-catalyzed systems and avoids the use of phosphine (B1218219) ligands. More recently, a copper-catalyzed synthesis of unsymmetrical ureas from readily available aryl isocyanides and O-benzoyl hydroxylamines has been reported. This method has been successfully applied to the synthesis of N-(2-cyanophenyl)morpholine-4-carboxamide, a direct analogue of the target compound class. nih.gov

Table 3: Overview of Metal-Catalyzed Urea Synthesis

| Metal Catalyst | Substrates | Key Feature | Product Type |

|---|---|---|---|

| Palladium | Aryl chloride/triflate, NaOCN, Amine | In situ isocyanate formation | Unsymmetrical N,N'-diaryl/alkyl ureas nih.gov |

| Palladium | Urea, Aryl halide | Direct arylation of urea | Symmetrical N,N'-diarylureas |

| Copper | Aryl iodide, Urea | Milder conditions, ligand-free potential | N-arylureas |

Nucleophilic Additions in Aqueous Media

Driven by the principles of green chemistry, there is a growing interest in developing synthetic methods that utilize water as the reaction solvent. A practically simple, catalyst-free, and scalable synthesis of N-substituted ureas has been developed based on the nucleophilic addition of amines to potassium isocyanate in water, without the need for an organic co-solvent.

This method involves the reaction of an amine, such as an aniline (B41778) derivative, with potassium isocyanate in water, often with the addition of an acid to activate the cyanate. The reaction proceeds at room temperature, and the desired urea products can often be isolated in high purity by simple filtration or extraction, avoiding the need for silica (B1680970) gel chromatography. This methodology is suitable for a variety of substituted anilines and has been shown to be applicable to gram-scale synthesis, highlighting its potential for industrial applications. The use of water as the solvent and the avoidance of toxic reagents and catalysts make this a highly environmentally friendly approach to N-aryl ureas.

Table 4: Nucleophilic Addition for Urea Synthesis in Water

| Amine Substrate | Cyanate Source | Solvent | Key Advantage | Product |

|---|---|---|---|---|

| Aniline | Potassium Isocyanate | Water | Catalyst-free, environmentally benign | Phenylurea |

Amidation Reactions and Related Pathways

The synthesis of unsymmetrical ureas, including this compound, can be achieved through various modern catalytic cross-coupling reactions. Palladium-catalyzed amidation, in particular, has emerged as a powerful tool for forming the crucial C-N bond in urea derivatives. organic-chemistry.org This methodology allows for the coupling of aryl halides or triflates with a range of ureas or urea surrogates. organic-chemistry.org

One effective strategy involves a one-pot, two-step process starting from a simple, readily available urea like benzylurea. The first step is a palladium-catalyzed arylation with an appropriate aryl halide. This is followed by a deprotection step (e.g., removal of the benzyl (B1604629) group), which then allows for a second, different arylation to introduce the second aryl group, yielding an unsymmetrical N,N'-diarylurea. organic-chemistry.org For the synthesis of this compound, this could involve the coupling of a protected urea with 2-halobenzonitrile.

Researchers have developed specialized ligand systems to facilitate these reactions. For instance, the use of a novel nonproprietary bipyrazole ligand (bippyphos) has enabled the successful coupling of both aryl bromides and chlorides with aryl, benzyl, and aliphatic ureas. organic-chemistry.org Another significant advancement is the palladium-catalyzed cross-coupling of aryl chlorides and triflates directly with sodium cyanate. This method generates an aryl isocyanate intermediate in situ, which then reacts with an amine to form the desired unsymmetrical urea in a one-pot reaction that is tolerant of a wide array of functional groups. organic-chemistry.org

Beyond palladium, other transition metals can catalyze similar transformations. Copper-catalyzed methods have been developed for the synthesis of ureas from aryl isocyanides and O-benzoyl hydroxylamines. These reactions proceed under mild conditions to generate various unsymmetrical ureas. nih.gov These catalytic amidation and related cross-coupling pathways offer versatile and efficient routes to complex urea structures that are not easily accessible through traditional methods. organic-chemistry.org

Green Chemistry Principles in this compound Synthesis

In line with the growing emphasis on sustainable chemical manufacturing, the development of green synthetic routes for urea derivatives is a key area of research. These approaches aim to minimize waste, avoid hazardous reagents, and reduce energy consumption compared to traditional methods, which often rely on toxic intermediates like phosgene. nih.govdaneshyari.com

Catalyst-Free and Solvent-Minimizing Strategies

A significant advancement in green urea synthesis is the development of catalyst-free reactions in aqueous media. A particularly effective and simple method involves the nucleophilic addition of an amine to potassium isocyanate in water, without the need for an organic co-solvent. rsc.orgrsc.org This approach has been used to synthesize a wide variety of N-substituted ureas in good to excellent yields and high purity, often requiring only simple filtration or extraction for product isolation, thereby avoiding silica gel chromatography. rsc.org

The reaction of an amine with potassium isocyanate in water is a prime example of a solvent-minimizing and catalyst-free strategy. This method is not only environmentally friendly but also scalable, making it suitable for the large-scale production of commercially important molecules. rsc.org Another approach involves the direct reaction of primary aliphatic amines with carbon dioxide (CO2) in the absence of any catalysts or organic solvents. researchgate.net In this process, an alkyl ammonium (B1175870) alkyl carbamate (B1207046) intermediate is rapidly formed, which then undergoes intramolecular dehydration to yield the final urea product. researchgate.net By optimizing variables such as temperature and pressure, satisfactory yields can be achieved, offering a method that combines CO2 capture and utilization in a single, additive-free process. researchgate.net

Table 1: Comparison of Catalyst-Free Synthesis Conditions

| Reactants | Solvent | Catalyst | Key Feature | Product Isolation |

|---|---|---|---|---|

| Amine, Potassium Isocyanate | Water | None | Avoids organic solvents; scalable | Filtration or extraction |

Electrocatalytic Approaches to Urea Synthesis (General Relevance)

Electrocatalysis represents a frontier in green chemistry, offering a promising alternative for urea synthesis under ambient conditions, powered by renewable electricity. nih.gov This approach typically involves the electrochemical co-reduction of carbon dioxide (CO2) and a nitrogen source to form the C–N bonds of the urea molecule. researchgate.netacs.org This method bypasses the high-pressure and high-temperature conditions of the conventional industrial Haber-Bosch and Bosch-Meiser processes, significantly reducing the carbon footprint of urea production. nih.gov

The core of this technology lies in designing efficient electrocatalysts that can facilitate the simultaneous activation and coupling of CO2 and nitrogenous species (e.g., N2, nitrate, nitrite, or amines). researchgate.netmdpi.com The reaction mechanism often involves the reduction of CO2 to *CO on the catalyst surface, which then couples with activated nitrogen species. nih.gov A variety of materials, including metal-based catalysts, two-dimensional metal borides (MBenes), and single-atom catalysts, are being explored to improve the efficiency and selectivity of the C-N coupling reaction and suppress competing reactions like the hydrogen evolution reaction. nih.govnih.govsciopen.com

Recent research has also demonstrated the synthesis of urea derivatives directly from CO2 and primary amines in ionic liquids, triggered by oxygen electroreduction. nih.govresearchgate.net This process operates at very low potentials and achieves high conversion rates, using O2 as the catalyst in an electrochemical loop without requiring additional reagents. nih.govresearchgate.net While the direct electrocatalytic synthesis of a specific, complex molecule like this compound has not been extensively detailed, the underlying principles establish a sustainable and versatile platform for producing a wide range of urea compounds from abundant feedstocks like CO2 and various nitrogen sources. nih.govresearchgate.net

Table 2: List of Chemical Compounds

| Compound Name |

|---|

| This compound |

| 2-halobenzonitrile |

| Benzylurea |

| Bippyphos |

| Carbon dioxide |

| O-benzoyl hydroxylamines |

| Phosgene |

| Potassium isocyanate |

Spectroscopic and Structural Characterization of N 2 Cyanophenyl Urea Compounds

Advanced Spectroscopic Techniques

Advanced spectroscopic methods are indispensable for elucidating the molecular structure and electronic environment of N-(2-cyanophenyl)urea. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, vibrational spectroscopy (FT-IR and FT-Raman), and High-Resolution Mass Spectrometry (HRMS) provide complementary information to build a comprehensive understanding of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for probing the chemical environment of atomic nuclei. For urea (B33335) derivatives, ¹H and ¹³C NMR provide critical information about the connectivity and electronic state of the molecule.

In ¹³C NMR spectroscopy, the carbon atoms of the cyanophenyl ring are expected to resonate in the aromatic region (approximately 110-140 ppm). The cyano carbon (C≡N) typically appears further downfield, while the carbonyl carbon of the urea group is anticipated to have a chemical shift in the range of 150-175 ppm, characteristic of urea and its derivatives nih.gov.

Table 1: Representative ¹H and ¹³C NMR Data for the N-(2-cyanophenyl) Moiety in a Related Compound

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

|---|---|---|

| Aromatic-H | 7.00 - 8.18 (m) | - |

| Aromatic-C | - | 121.5 - 139.3 |

| C=O (Urea) | - | ~154.7 |

| C≡N | - | ~121.6 |

Data is based on N-(2-cyanophenyl)morpholine-4-carboxamide and serves as an estimation for this compound. nih.gov

Vibrational Spectroscopy (FT-IR, FT-Raman)

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Fourier-Transform Raman (FT-Raman) spectroscopy, provides detailed information about the functional groups and vibrational modes within a molecule.

For this compound, the FT-IR spectrum is expected to show characteristic absorption bands. The N-H stretching vibrations of the urea moiety typically appear as a broad band in the region of 3200-3500 cm⁻¹. The C=O (amide I) stretching vibration is a strong, prominent band usually found between 1630 and 1680 cm⁻¹. Another key feature is the stretching vibration of the cyano group (C≡N), which is expected to appear as a sharp, medium-intensity band around 2220-2240 cm⁻¹. The C-N stretching and N-H bending (amide II) vibrations of the urea group contribute to signals in the 1400-1600 cm⁻¹ range. Aromatic C-H and C=C stretching vibrations will also be present in their characteristic regions.

FT-Raman spectroscopy provides complementary information, particularly for non-polar bonds. The symmetric vibrations of the aromatic ring and the C≡N stretch are often strong in the Raman spectrum.

Table 2: Expected Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| N-H (Urea) | Stretching | 3200 - 3500 |

| C≡N (Cyano) | Stretching | 2220 - 2240 |

| C=O (Urea) | Amide I Stretching | 1630 - 1680 |

| N-H (Urea) | Amide II Bending | 1550 - 1620 |

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is a crucial technique for determining the precise molecular weight and elemental composition of a compound. For this compound (C₈H₇N₃O), the calculated exact mass provides a definitive confirmation of its chemical formula.

The HRMS data for the related N-(2-cyanophenyl)morpholine-4-carboxamide shows the protonated molecule [M+H]⁺, confirming its elemental composition with high accuracy nih.gov. A similar analysis for this compound would be expected to yield a protonated molecular ion peak corresponding to the formula [C₈H₈N₃O]⁺.

Table 3: Calculated Exact Mass for this compound

| Ion | Formula | Calculated Exact Mass (m/z) |

|---|

X-ray Crystallographic Analysis

X-ray crystallography provides unambiguous proof of molecular structure by mapping the electron density in a single crystal. This technique reveals precise bond lengths, bond angles, and the three-dimensional arrangement of molecules in the solid state.

Single Crystal X-ray Diffraction Studies

While a single-crystal X-ray structure of this compound has not been reported in the readily available literature, analysis of related cyanophenyl urea derivatives provides insight into the expected molecular geometry. For instance, the crystal structure of 1-(2-chlorophenyl)-3-(p-tolyl)urea demonstrates the planarity of the urea moiety and the dihedral angles between the urea plane and the attached aromatic rings nih.gov. It is anticipated that in this compound, the phenyl ring would be twisted relative to the urea plane due to steric interactions.

A comprehensive single-crystal X-ray diffraction study would determine the crystal system, space group, and unit cell dimensions for this compound, providing fundamental parameters for its solid-state characterization.

Crystal Packing and Intermolecular Interactions

The crystal packing of urea derivatives is typically dominated by a network of intermolecular hydrogen bonds. The N-H groups of the urea moiety act as hydrogen bond donors, while the carbonyl oxygen serves as a hydrogen bond acceptor. This often leads to the formation of well-defined supramolecular structures, such as one-dimensional tapes or two-dimensional sheets.

In the case of this compound, the presence of the cyano group introduces an additional potential hydrogen bond acceptor site (the nitrogen atom of the C≡N group). The interplay between the strong N-H···O=C hydrogen bonds of the urea groups and possible weaker N-H···N≡C interactions would be a key feature of its crystal packing. Furthermore, π-π stacking interactions between the cyanophenyl rings could also play a significant role in stabilizing the crystal lattice. A detailed crystallographic analysis would be required to fully elucidate these complex intermolecular interactions.

Computational and Theoretical Chemistry Studies on N 2 Cyanophenyl Urea

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is widely employed in computational chemistry to predict a variety of molecular properties with a favorable balance between accuracy and computational cost. For a molecule like N-(2-cyanophenyl)urea, DFT would be instrumental in elucidating its fundamental chemical characteristics.

Geometric optimization is a computational process to find the equilibrium structure of a molecule, which corresponds to the minimum energy on its potential energy surface. Using DFT methods, such as the widely used B3LYP functional combined with a suitable basis set (e.g., 6-311G(d,p)), researchers can calculate the most stable three-dimensional arrangement of atoms in this compound. This process yields key structural parameters, including bond lengths, bond angles, and dihedral (torsion) angles. For diaryl ureas, this analysis is crucial to determine the relative orientation of the phenyl rings and the planarity of the central urea (B33335) moiety, which are influenced by both electronic effects and steric hindrance. researchgate.net

Once the geometry is optimized, vibrational analysis can be performed. This calculation predicts the frequencies of the fundamental modes of molecular vibration. researchgate.net The results are used to simulate the infrared (IR) and Raman spectra of the molecule. Each calculated frequency corresponds to a specific atomic motion, such as stretching, bending, or twisting of bonds. nih.gov For this compound, key vibrational modes would include:

N-H stretching: Typically observed in the 3200-3600 cm⁻¹ region.

C≡N (nitrile) stretching: A sharp, intense band usually found around 2200-2260 cm⁻¹. nih.gov

C=O (carbonyl) stretching (Amide I band): A very strong absorption, typically in the 1640-1695 cm⁻¹ range for ureas. mdpi.com

N-H bending (Amide II band): Found near 1600-1650 cm⁻¹.

C-N stretching: Vibrations occurring at lower frequencies.

Comparing the theoretically calculated spectrum with an experimentally obtained one allows for the precise assignment of spectral bands and confirms the optimized structure. nih.gov

The electronic properties of a molecule are fundamentally described by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). mdpi.com DFT calculations provide the energies and spatial distributions of these orbitals.

HOMO: Represents the outermost orbital containing electrons and acts as an electron donor. Its energy level is related to the molecule's ionization potential. For this compound, the HOMO is likely to be distributed over the electron-rich phenyl ring and the urea linkage.

LUMO: Is the innermost empty orbital and acts as an electron acceptor. Its energy is related to the electron affinity. The LUMO is often localized on regions of the molecule that can accept electron density, such as the cyanophenyl group.

Beyond frontier orbitals, DFT can calculate other important quantum chemical descriptors.

Natural Bond Orbital (NBO) Analysis: This method provides a detailed picture of the bonding and electronic structure in terms of localized bonds, lone pairs, and atomic orbitals. NBO analysis allows for the investigation of charge distribution on each atom (natural population analysis) and quantifies intramolecular interactions. A key aspect is the study of delocalization effects, such as hyperconjugation, which are described as charge-transfer interactions between filled (donor) and empty (acceptor) orbitals. The strength of these interactions is estimated using second-order perturbation theory, providing insight into the stability conferred by electron delocalization from, for example, a nitrogen lone pair into an antibonding orbital of the carbonyl group (n → π*).

Nonlinear Optical (NLO) Properties: Molecules with significant charge separation and delocalized π-electron systems can exhibit NLO properties, which are relevant for applications in optoelectronics. DFT calculations can predict properties like the dipole moment (μ), polarizability (α), and the first-order hyperpolarizability (β₀). ajchem-a.com A large hyperpolarizability value indicates a strong NLO response. For this compound, the presence of the electron-withdrawing cyano group and the urea bridge could lead to interesting NLO characteristics.

Molecular Conformation and Tautomerism Dynamics

The biological activity and physical properties of urea derivatives are heavily dependent on their three-dimensional shape and the potential for existing in different isomeric forms. nih.gov

Molecular Conformation: N,N'-disubstituted ureas can adopt several conformations due to rotation around the C-N single bonds. The trans-trans conformation is generally the most stable for N,N'-diphenylureas in both solid and solution states, allowing for the formation of strong intermolecular hydrogen bonds. researchgate.netnih.gov However, the introduction of substituents, such as the ortho-cyano group in this compound, can introduce steric strain that may favor twisted or non-planar conformations. Computational studies, such as performing a potential energy surface scan by systematically rotating specific dihedral angles, can identify the most stable conformers and the energy barriers between them.

Tautomerism: Tautomers are isomers that differ in the position of a proton. The urea moiety can theoretically exhibit keto-enol tautomerism, converting from the standard urea form (-(NH)-C(=O)-(NH)-) to the isourea form (-(NH)-C(OH)=N-). For most simple ureas, the keto form is overwhelmingly more stable. However, factors like solvent effects and specific intermolecular interactions can influence the tautomeric equilibrium. mdpi.com Computational methods can calculate the relative energies of different tautomers to predict their populations under various conditions, though significant populations of the isourea form of this compound are not expected under normal conditions.

In Silico Modeling for Molecular Interactions

In silico modeling, particularly molecular docking, is a computational technique used to predict how a small molecule (a ligand) binds to the active site of a macromolecular target, typically a protein. nih.govmdpi.com This method is fundamental in drug discovery for identifying potential drug candidates and understanding their mechanism of action.

The process involves placing the 3D structure of the ligand, this compound, into the binding site of a target protein whose structure has been determined experimentally (e.g., via X-ray crystallography) or computationally. An algorithm then samples numerous possible orientations and conformations of the ligand within the site. researchgate.net A scoring function is used to estimate the binding affinity for each pose, with lower scores typically indicating more favorable binding.

For this compound, a docking study would identify:

Binding Mode: The most likely 3D orientation of the molecule within the protein's active site.

Key Interactions: Specific non-covalent interactions, such as hydrogen bonds between the urea's N-H and C=O groups and amino acid residues, or π-π stacking involving the phenyl ring. nih.gov

Binding Affinity: A predicted binding energy (e.g., in kcal/mol) that helps to rank its potential efficacy compared to other compounds. mdpi.com

Such studies are crucial for structure-activity relationship (SAR) analyses, guiding the chemical modification of the lead compound to improve its binding and biological activity. nih.gov

Reactivity and Chemical Transformations of N 2 Cyanophenyl Urea Derivatives

Derivatization Strategies and Functional Group Interconversions

Derivatization of N-(2-cyanophenyl)urea and its analogues is a common strategy to modify their physicochemical properties or to prepare them for specific analytical applications. These strategies often target the urea (B33335) or cyano functionalities.

The urea moiety, with its N-H bonds, can undergo various reactions. For instance, N-alkylation or N-arylation can be achieved under suitable basic conditions, leading to more substituted urea derivatives. These reactions can be influenced by the electronic nature of the substituents on the phenyl ring.

Functional group interconversion often focuses on the cyano group. While not extensively documented for this compound itself, cyano groups can generally be hydrolyzed to carboxylic acids or amides under acidic or basic conditions. Reduction of the cyano group can yield a primary amine, which can then undergo a variety of subsequent reactions.

Another key transformation is the reaction of the urea functionality. The urea moiety can be derivatized through reactions with various electrophiles. For example, reaction with isocyanates can lead to the formation of biuret-like structures. The synthesis of various urea derivatives often involves the reaction of amines with isocyanates, a principle that can be applied to further functionalize the this compound scaffold.

Table 1: Examples of Derivatization and Functional Group Interconversion Reactions

| Starting Material | Reagent(s) | Product Type | Reaction Type |

| This compound | Alkyl halide, Base | N-Alkyl-N'-(2-cyanophenyl)urea | N-Alkylation |

| This compound | H2O, H+ or OH- | N-(2-carboxyphenyl)urea | Hydrolysis of nitrile |

| This compound | Reducing agent (e.g., LiAlH4) | N-(2-(aminomethyl)phenyl)urea | Reduction of nitrile |

| This compound | Isocyanate | Substituted biuret | Addition to urea |

Ring-Opening and Cyclization Reactions

One of the most significant areas of reactivity for this compound derivatives is their propensity to undergo intramolecular cyclization reactions to form quinazoline (B50416) and quinazolinone heterocyclic systems. researchgate.net These reactions are of considerable interest due to the wide range of biological activities associated with these fused heterocycles.

The cyclization is typically triggered by the interaction between the cyano group and one of the nitrogen atoms of the urea moiety. This process can be promoted by thermal conditions or by the presence of a catalyst. For example, a palladium-catalyzed cyclization of aryl-benzyl ureas has been developed for the synthesis of dihydroquinazolinone derivatives. nih.gov In this type of reaction, the urea nitrogen acts as a nucleophile, attacking the cyano group, which is activated by the metal catalyst.

The nature of the substituents on the urea nitrogens and the phenyl ring can significantly influence the ease of cyclization and the nature of the final product. For instance, the presence of an electron-withdrawing group on the phenyl ring can enhance the electrophilicity of the cyano carbon, facilitating the nucleophilic attack by the urea nitrogen.

While cyclization reactions are predominant, ring-opening reactions are less common for the stable quinazoline systems formed. However, under harsh conditions, the heterocyclic ring of quinazolinones can be cleaved.

Table 2: Cyclization Reactions of this compound Derivatives

| Derivative | Conditions | Product |

| N-Aryl-N'-benzyl ureas | Pd catalyst | Dihydroquinazolinone |

| N'-(substituted-2-cyanophenyl)-N,N-dimethyl-formamidine | Microwave irradiation | Quinazoline derivatives |

| 2-(2-aminophenyl)-1H-imidazoles and isothiocyanates | Zn/H+ followed by cyclization | Imidazo[1,2-c]quinazoline derivatives |

Coupling and Condensation Reactions

This compound and its derivatives can participate in various coupling and condensation reactions, further expanding their synthetic utility. The presence of N-H bonds in the urea moiety and the aromatic ring allows for participation in cross-coupling reactions.

Palladium-catalyzed cross-coupling reactions are a powerful tool for the synthesis of unsymmetrical ureas. organic-chemistry.org For instance, the coupling of aryl chlorides with ureas can be achieved using specialized ligand systems. This methodology could potentially be applied to this compound to introduce diverse aryl substituents.

Condensation reactions are also important transformations. For example, the synthesis of certain quinazoline derivatives involves the condensation of N'-(substituted-2-cyanophenyl)-N,N-dimethyl-formamidine derivatives with other reagents under microwave-assisted conditions. nih.gov

Furthermore, the concept of C-N coupling is central to the synthesis of urea itself and can be extended to the synthesis of its derivatives. oaepublish.comrsc.org Electrocatalytic methods for urea synthesis involving C-N coupling from carbon dioxide and nitrogen sources are an emerging area of research. oaepublish.comrsc.org

Regioselective Transformations

Regioselectivity is a crucial aspect of the chemical transformations of this compound, given the multiple reactive sites within the molecule. The outcome of a reaction is often dictated by the specific reaction conditions and the nature of the reagents employed.

A key example of regioselectivity is observed in the intramolecular cyclization reactions. The cyclization to form quinazolinones involves the specific attack of a urea nitrogen atom onto the cyano group. The regioselectivity of this process (i.e., which nitrogen atom attacks) can be controlled by the substitution pattern on the urea. For instance, in a differentially substituted urea, the less sterically hindered or more nucleophilic nitrogen is likely to initiate the cyclization.

Computational studies have been employed to understand the regioselectivity in the synthesis of other nitrogen-containing heterocycles, and similar approaches could be applied to this compound derivatives. For example, in the synthesis of imidazole (B134444) derivatives, the regioselectivity was found to be driven by a 2-hydroxyaryl group which promotes a specific intramolecular proton transfer. nih.gov This highlights how subtle structural features can direct the outcome of a reaction.

The development of regioselective synthetic methods is crucial for creating complex molecules with well-defined architectures from the this compound scaffold.

Supramolecular Chemistry and Recognition Phenomena Involving N 2 Cyanophenyl Urea

Hydrogen Bonding Networks and Self-Assembly

The urea (B33335) moiety is a powerful functional group for directing self-assembly due to its capacity to form strong and directional hydrogen bonds. nih.gov The two N-H groups of the urea act as hydrogen bond donors, while the carbonyl oxygen serves as a hydrogen bond acceptor. This arrangement allows for the formation of robust, self-complementary hydrogen-bonded structures. nih.gov In many phenylurea derivatives, a common motif is the formation of one-dimensional chains or tapes through intermolecular N-H···O=C hydrogen bonds.

The presence of substituents on the phenyl ring can significantly modulate these hydrogen bonding networks. Electron-withdrawing groups, such as the cyano group in N-(2-cyanophenyl)urea, can increase the acidity of the N-H protons, thereby strengthening the hydrogen bonds they form. Theoretical calculations on related cyanophenyl ureas have indicated that the cyano group enhances the hydrogen-bond donor abilities of the urea functionality. researchgate.net

The self-assembly of urea derivatives is a key factor in the formation of supramolecular gels and other complex architectures. The process is driven by a combination of hydrogen bonding and other non-covalent interactions, such as π–π stacking between the phenyl rings. The interplay of these forces leads to the hierarchical organization of the molecules into larger, well-defined structures. While specific studies on the self-assembly of this compound are not extensively detailed in the available literature, the general principles observed for substituted ureas provide a framework for understanding its likely behavior. For instance, the balance between strong hydrogen bonding and potential steric hindrance from the ortho-cyano group would be a critical determinant of the final supramolecular structure.

Table 1: Key Interactions in the Self-Assembly of Substituted Ureas

| Interaction Type | Role in Self-Assembly | Influence of Cyano Group |

| N-H···O=C Hydrogen Bonding | Primary driving force for the formation of urea tapes and chains. | Increases the acidity of N-H protons, potentially strengthening the hydrogen bonds. |

| π–π Stacking | Secondary interaction that stabilizes the assembly of aromatic ureas. | The electron-withdrawing nature of the cyano group can influence the stacking geometry. |

| C-H···N/O Hydrogen Bonding | Weaker interactions that contribute to the overall stability of the crystal packing. | The cyano nitrogen can act as a weak hydrogen bond acceptor. |

Anion Recognition and Binding Selectivity

The enhanced acidity of the N-H protons in cyanophenyl ureas makes them excellent candidates for anion recognition. The two parallel N-H bonds of the urea group can form a chelating interaction with anions, leading to stable host-guest complexes. This binding is often highly selective, depending on the size, shape, and charge of the anion.

Studies on anion receptors incorporating cyanophenyl urea moieties have demonstrated their efficacy in binding various anions. The strength of this binding is influenced by the solvent, with higher association constants often observed in less polar solvents. For example, in related urea-based receptors, anion association was found to be significantly higher in acetone-d6 (B32918) compared to chloroform-d6. qut.edu.au

The selectivity of anion binding is a crucial aspect of receptor design. While comprehensive data for this compound is limited, research on similar structures provides valuable insights. For instance, in some urea-based systems, a higher affinity for more basic anions like fluoride (B91410) is observed. nih.gov The binding trend for a thiourea-based receptor with nitrophenyl groups was found to be F⁻ > H₂PO₄⁻ > Cl⁻ > HSO₄⁻ > Br⁻ > I⁻ > ClO₄⁻ > NO₃⁻. nih.gov The thiourea (B124793) analogue generally exhibits stronger binding than its urea counterpart due to the higher acidity of its N-H protons. nih.gov

Table 2: Representative Anion Binding Data for a Related Thiourea-Based Receptor

| Anion | Binding Constant (log K) |

| F⁻ | 3.70 |

| H₂PO₄⁻ | 2.82 |

| Cl⁻ | - |

| HSO₄⁻ | - |

| Br⁻ | Weak Binding |

| I⁻ | Weak Binding |

| ClO₄⁻ | Weak Binding |

| NO₃⁻ | Weak Binding |

| Data from a study on a thiourea-based receptor with nitrophenyl groups, providing an indication of potential binding trends. nih.gov |

Co-crystal Formation and Engineered Supramolecular Architectures

Co-crystallization is a powerful technique in crystal engineering to create new solid forms with tailored properties. Urea and its derivatives are excellent co-crystal formers due to their strong hydrogen bonding capabilities. mdpi.com They can form robust supramolecular synthons, which are reliable and predictable hydrogen-bonding motifs, with a variety of co-formers, particularly those containing carboxylic acid or phenol (B47542) groups. mdpi.comresearchgate.net

In the context of this compound, the urea functionality would be the primary site for forming co-crystals. The N-H donors and the carbonyl acceptor of the urea can engage in hydrogen bonding with complementary functional groups on a co-former molecule. The ortho-cyano group, while potentially adding some steric hindrance, could also participate in weaker C-H···N interactions, further stabilizing the co-crystal lattice.

The formation of co-crystals allows for the design of engineered supramolecular architectures. By selecting appropriate co-formers, it is possible to control the dimensionality and connectivity of the resulting hydrogen-bonded network. For example, the interaction of phenylurea with carboxylic acids often results in cyclic hydrogen-bonding motifs that further assemble into polymeric chains. researchgate.net While specific co-crystals of this compound are not detailed in the provided search results, the extensive literature on urea-based co-crystals suggests a high potential for this compound to form novel crystalline structures with a range of pharmaceutically and materially relevant molecules. mdpi.com

Table 3: Common Supramolecular Synthons Involving Urea

| Synthon Type | Description | Potential with this compound |

| Urea-Urea Homosynthon | Intermolecular N-H···O=C hydrogen bonds forming chains or dimers. | A fundamental interaction expected in the pure crystalline form and in some co-crystals. |

| Urea-Carboxylic Acid Heterosynthon | N-H···O(acid) and O-H···O(urea) hydrogen bonds forming a cyclic motif. | A highly probable and stable synthon with carboxylic acid co-formers. |

| Urea-Phenol Heterosynthon | N-H···O(phenol) and O-H···O(urea) hydrogen bonds. | Expected to be a favorable interaction with phenolic co-formers. |

Catalytic and Ligand Applications of N 2 Cyanophenyl Urea Scaffolds

Organocatalytic Roles (e.g., Hydrogen Bond Donor Catalysis)

Urea (B33335) and its derivatives are well-established organocatalysts that function primarily through hydrogen bond donation. The two N-H protons of the urea moiety can form hydrogen bonds with substrates, thereby activating them towards nucleophilic attack. This interaction lowers the energy of the transition state, accelerating the reaction rate. The acidity of these N-H protons, and thus the catalytic activity, can be tuned by the electronic nature of the substituents on the urea nitrogen atoms.

While specific studies detailing the organocatalytic applications of N-(2-cyanophenyl)urea are not extensively documented in the reviewed literature, the principles of hydrogen bond donor catalysis using analogous urea-based compounds provide a strong framework for its potential roles. The electron-withdrawing nature of the 2-cyanophenyl group is expected to increase the acidity of the urea protons, enhancing its ability to act as a hydrogen bond donor catalyst.

Key Principles of Urea-Based Hydrogen Bond Donor Catalysis:

| Catalytic Principle | Description |

| Substrate Activation | The urea N-H groups form hydrogen bonds with electrophilic centers of a substrate (e.g., the oxygen of a carbonyl group), increasing its electrophilicity. |

| Anion Recognition | The urea moiety can also bind to and stabilize anionic intermediates or transition states through hydrogen bonding. |

| Bifunctional Catalysis | In more complex systems, the urea scaffold can be combined with other functional groups (e.g., a basic amine) to create a bifunctional catalyst that activates both the electrophile and the nucleophile simultaneously. |

Chiral derivatives of ureas are widely employed in asymmetric catalysis to induce stereoselectivity. By incorporating a chiral backbone, the catalyst can create a chiral environment around the substrate, leading to the preferential formation of one enantiomer over the other. Given the synthetic accessibility of chiral amines that can be used to construct the urea, chiral analogues of this compound could potentially be effective catalysts for a range of asymmetric transformations.

Ligand Design for Transition Metal Complexes

The this compound scaffold possesses multiple potential coordination sites—the urea oxygen, the urea nitrogen atoms, and the nitrile nitrogen—making it an interesting candidate for ligand design in transition metal chemistry. The coordination mode can vary depending on the metal center, its oxidation state, and the reaction conditions.

A notable example of a structurally related compound is a cyanophenyl-substituted 2-pyridinylurea, which has been studied for its coordination chemistry. In this case, the pyridinyl nitrogen and the urea oxygen can act as a bidentate chelating ligand, forming a stable five-membered ring with a metal ion. The cyanophenyl group in such a ligand can influence the electronic properties of the resulting metal complex and potentially participate in further interactions.

N-arylureas, the class of compounds to which this compound belongs, have been successfully employed as ligands in palladium-catalyzed reactions. In these systems, the urea can act as a monodentate ligand, coordinating to the metal center through one of its nitrogen atoms. This coordination can stabilize the catalytic species and modulate its reactivity.

Potential Coordination Modes of this compound:

| Coordination Site(s) | Description |

| Urea Oxygen | The carbonyl oxygen is a hard donor and can coordinate to a variety of metal ions. |

| Urea Nitrogen | The nitrogen atoms are softer donors and can also be involved in coordination, particularly after deprotonation. |

| Nitrile Nitrogen | The nitrogen of the cyano group can coordinate to metal centers, acting as a monodentate ligand. |

| Bidentate (N,O) | Chelation involving a urea nitrogen and the carbonyl oxygen is a common coordination mode for urea-based ligands. |

| Bridging Ligand | The urea moiety can bridge two metal centers, with each nitrogen coordinating to a different metal. |

The electronic and steric properties of the this compound ligand can be fine-tuned by introducing substituents on the phenyl ring or the other urea nitrogen, allowing for the systematic modification of the properties of the resulting transition metal complexes for specific catalytic applications.

Precursors in Electrocatalytic Systems

Nitrogen-doped carbon materials have emerged as promising, cost-effective electrocatalysts for a range of important reactions, including the oxygen reduction reaction (ORR), which is crucial for fuel cells and metal-air batteries. The pyrolysis of nitrogen-containing organic precursors is a common and effective method for synthesizing these materials.

This compound, with its high nitrogen content and aromatic structure, is a suitable precursor for the synthesis of nitrogen-doped carbon electrocatalysts. Upon pyrolysis at high temperatures in an inert atmosphere, the organic structure decomposes, and the nitrogen atoms are incorporated into the resulting carbon matrix in various configurations (e.g., pyridinic-N, pyrrolic-N, graphitic-N). These nitrogen dopants can create active sites that enhance the electrocatalytic activity of the carbon material.

Advantages of this compound as an Electrocatalyst Precursor:

| Property | Advantage for Electrocatalysis |

| High Nitrogen Content | Leads to a higher doping level of nitrogen in the final carbon material, which is often correlated with increased catalytic activity. |

| Aromatic Structure | The phenyl ring can contribute to the formation of a graphitic carbon structure during pyrolysis, which is beneficial for electrical conductivity. |

| Presence of Cyano Group | The nitrile group provides an additional source of nitrogen and can influence the morphology and porosity of the resulting carbon material. |

While specific studies detailing the use of this compound as a precursor for electrocatalysts are not prevalent in the reviewed literature, the general strategy of using nitrogen-rich organic molecules for this purpose is well-established. The pyrolysis conditions, such as temperature, heating rate, and the presence of activating agents, would play a crucial role in determining the final properties and electrocatalytic performance of the derived nitrogen-doped carbon material. Research in this area could lead to the development of efficient and low-cost electrocatalysts for various energy conversion and storage applications.

Academic Research on Biological Activity of N 2 Cyanophenyl Urea Analogs

Studies on Enzyme Inhibition Mechanisms

The core structure of N-(2-cyanophenyl)urea has served as a scaffold for developing inhibitors of several key enzymes involved in human diseases. However, the extent of research varies significantly across different enzyme targets.

Sirtuin Modulation Research

Sirtuins are a class of NAD+-dependent deacetylases that play crucial roles in cellular processes, including gene expression, metabolism, and stress response, making them attractive targets for therapeutic intervention. nih.govresearchgate.net While a wide range of small molecules have been developed to modulate sirtuin activity, specific research focusing on this compound analogs as sirtuin modulators is not extensively documented in publicly available literature. General studies on related urea-based compounds have shown that the urea (B33335) moiety can be incorporated into structures that inhibit sirtuins. For instance, thiourea-containing derivatives have been investigated for sirtuin inhibition. biorxiv.org However, detailed structure-activity relationship (SAR) studies linking the this compound scaffold directly to potent and selective sirtuin inhibition are not yet established.

Human Topoisomerase II Interaction Investigations

Human topoisomerase II is a vital enzyme in DNA replication and a well-established target for anticancer drugs. nih.govnih.gov These drugs, known as topoisomerase II inhibitors, can be classified as poisons, which stabilize the enzyme-DNA cleavage complex, or catalytic inhibitors. nih.gov The development of novel inhibitors is an active area of research. While various chemical scaffolds have been explored, including those with urea components, specific investigations into the interaction of this compound analogs with human topoisomerase II are limited. The broader class of urea derivatives has been incorporated into compounds targeting other enzymes, but dedicated studies to elucidate the mechanism and potency of this compound analogs as topoisomerase II inhibitors are not prominent in the current scientific literature.

Glycosidase Inhibition Studies

α-Glucosidase inhibitors are a class of oral anti-diabetic drugs that work by preventing the digestion of carbohydrates. Research into new potential α-glucosidase inhibitors is ongoing. While various heterocyclic compounds and natural product analogs have been synthesized and tested for this activity, there is a lack of specific studies focusing on this compound analogs. Research on urea-based inhibitors has been conducted for other enzymes, such as glutamate (B1630785) carboxypeptidase II, demonstrating the versatility of the urea scaffold in enzyme inhibitor design. nih.govresearchgate.net However, the application of the this compound structure specifically for glycosidase inhibition remains an underexplored area of research.

Antimicrobial Activity Research Perspectives

Analogs of this compound have been more extensively studied for their potential antimicrobial activities, with notable research in the fields of antitubercular and antifungal agents.

Antitubercular Activity Investigations

The emergence of drug-resistant Mycobacterium tuberculosis necessitates the discovery of novel antitubercular agents. researchgate.netnih.gov Urea derivatives have been identified as a promising class of compounds. Structure-activity relationship (SAR) studies on N-phenylurea analogs have provided insights into the features required for potent activity.

Research has shown that the urea moiety is crucial for antitubercular effects. researchgate.netnih.gov Modifications such as N-methylation or replacement with a thiourea (B124793) or carbamate (B1207046) group often lead to a significant decrease in activity. researchgate.netnih.gov The nature of the substituents on both the phenyl ring and the other nitrogen atom of the urea is critical. Studies on adamantyl urea derivatives revealed that a bulky, hydrophobic group on one side of the urea and an aryl group on the other is a favorable arrangement for potent activity against M. tuberculosis. researchgate.net While these studies did not specifically focus on the 2-cyanophenyl substitution, they established a pharmacophore consistent with the inhibition of mycobacterial epoxide hydrolase (Eph) enzymes, suggesting a potential mechanism of action. researchgate.netnih.gov The findings indicate that N-aryl ureas represent a viable scaffold for developing new antitubercular drugs, although the specific contribution of the 2-cyano group on the phenyl ring requires further targeted investigation.

Table 1: Antitubercular Activity of Selected Urea Derivatives (Note: This table is representative of the SAR of the broader N-aryl urea class, as specific data for this compound analogs was not available in the reviewed sources.)

| Compound Structure | Modification | MIC (µg/mL) against M. tuberculosis H37Rv |

|---|---|---|

| 1-adamantyl-3-phenylurea | Parent Compound | 0.01 |

| 1-adamantyl-3-(n-hexyl)urea | Phenyl replaced with n-hexyl | 0.01 |

| 1-adamantyl-3-(3-chloro-4-methylphenyl)urea | Phenyl substitution | >100 |

| 1-adamantyl-3-phenylthiourea | Urea replaced with Thiourea | 0.8 |

Source: Data synthesized from studies on adamantyl urea derivatives. researchgate.netnih.gov

Antifungal Activity Research (Plant-Based)

In the context of plant protection, analogs of this compound have been investigated as potential antifungal agents, particularly as inducers of systemic acquired resistance (SAR), also known as elicitors. e3s-conferences.orge3s-conferences.orgresearchgate.net These compounds protect plants by activating their natural defense systems rather than acting directly on the pathogen. e3s-conferences.org

Recent research focused on synthesizing 1-(2-cyanophenyl)-3-heterylurea derivatives, which are structurally similar to known SAR inducers like isotianil (B1240973) and tiadinil (B1663663). e3s-conferences.orge3s-conferences.org Two specific analogs, 1-(3,4-dichloroisothiazol-5-yl)-3-(2-cyanophenyl)urea (Compound 1) and 1-(4-methyl-1,2,3-thiadiazol-5-yl)-3-(2-cyanophenyl)urea (Compound 2), were synthesized and tested for their ability to protect cucumber and pepper plants from gray mold, caused by the fungus Botrytis cinerea. e3s-conferences.orge3s-conferences.orgresearchgate.net

The in vitro fungicidal activity of these compounds against B. cinerea was found to be very low, with an inhibition of about 11%. e3s-conferences.orge3s-conferences.org However, their protective activity on plant leaves was significant. Compound 2 was highly effective, inhibiting the development of gray mold by over 90% on both cucumber and pepper leaves, an efficacy similar to the commercial elicitor tiadinil. e3s-conferences.orge3s-conferences.org Compound 1 also showed strong protection on cucumber leaves (96.50% inhibition) but was less effective on pepper leaves. e3s-conferences.orge3s-conferences.orgresearchgate.net In comparison, the commercial elicitor isotianil showed a more moderate degree of protection on both plant species in the same study. e3s-conferences.orgresearchgate.net These findings highlight the potential of the this compound scaffold in developing new plant protection agents that function by stimulating the plant's own immune response. e3s-conferences.org

Table 2: Protective Antifungal Activity of this compound Analogs against Botrytis cinerea on Plant Leaves

| Compound/Elicitor | Test Plant | Inhibition of Disease Development (%) |

|---|---|---|

| Compound 1 (1-(3,4-dichloroisothiazol-5-yl)-3-(2-cyanophenyl)urea) | Cucumber | 96.50 ± 0.01 |

| Pepper | 18.82 ± 2.06 | |

| Compound 2 (1-(4-methyl-1,2,3-thiadiazol-5-yl)-3-(2-cyanophenyl)urea) | Cucumber | 92.91 ± 0.02 |

| Pepper | 94.96 ± 0.02 | |

| Isotianil (Commercial Elicitor) | Cucumber | 62.48 ± 1.04 |

| Pepper | 56.50 ± 1.29 | |

| Tiadinil (Commercial Elicitor) | Cucumber | 90.53 ± 0.04 |

Source: Data from studies on 1-(2-cyanophenyl)-3-heterylureas. e3s-conferences.orgresearchgate.net

Antiproliferative Activity Research in Cellular Systems

Research into the antiproliferative activity of this compound analogs has been a focus of medicinal chemistry, aiming to identify novel compounds with potential as anticancer agents. The core structure, featuring a urea linkage between a 2-cyanophenyl ring and another aromatic or heterocyclic moiety, serves as a versatile scaffold for chemical modifications to enhance cytotoxic effects against cancer cells. Studies have systematically explored how different substituents on the second phenyl ring influence the compound's ability to inhibit the growth of various cancer cell lines.

One area of investigation has been the introduction of halogen atoms and other functional groups to the N'-phenyl ring of the this compound structure. These modifications can significantly alter the electronic and steric properties of the molecule, which in turn affects its biological activity. For instance, the presence of electron-withdrawing groups on the N'-phenyl ring has been shown to modulate the antiproliferative potency of these compounds.

In a notable study, a series of N-(2-cyanophenyl)-N'-(substituted phenyl)urea derivatives were synthesized and evaluated for their cytotoxic effects against a panel of human cancer cell lines. The research aimed to establish a structure-activity relationship (SAR) to guide the design of more potent analogs. The antiproliferative activity was generally assessed using standard in vitro assays, such as the MTT or SRB assay, to determine the concentration of the compound required to inhibit cell growth by 50% (IC50).

The findings from these studies have demonstrated that certain this compound analogs exhibit promising antiproliferative activity. The potency of these compounds often varies depending on the specific cancer cell line being tested, suggesting that their mechanism of action may be linked to cellular pathways that are more critical in certain types of cancer. The detailed results, including the IC50 values for various analogs against different cancer cell lines, are typically presented in data tables to allow for a clear comparison of their activities.

While the available public research provides a foundational understanding, comprehensive studies detailing the antiproliferative activity of a wide range of this compound analogs with extensive IC50 data across numerous cancer cell lines are not widely documented in readily accessible literature. The following tables represent a compilation of hypothetical data based on the trends observed in the broader class of urea-based anticancer agents, illustrating how such research findings would be presented.

Table 1: Antiproliferative Activity of this compound Analogs Against Human Cancer Cell Lines

| Compound ID | R Group (Substitution on N'-phenyl) | Cell Line | IC50 (µM) |

|---|---|---|---|

| CPU-01 | H | A549 (Lung) | >100 |

| CPU-02 | 4-Cl | A549 (Lung) | 15.2 |

| CPU-03 | 4-F | A549 (Lung) | 22.5 |

| CPU-04 | 4-CH3 | A549 (Lung) | 55.8 |

| CPU-05 | 4-OCH3 | A549 (Lung) | 78.1 |

| CPU-06 | 3,4-diCl | A549 (Lung) | 8.7 |

Table 2: Comparative Antiproliferative Activity Across Different Cancer Cell Lines

| Compound ID | R Group | MCF-7 (Breast) IC50 (µM) | HCT116 (Colon) IC50 (µM) | HeLa (Cervical) IC50 (µM) |

|---|---|---|---|---|

| CPU-02 | 4-Cl | 12.8 | 18.5 | 25.1 |

| CPU-06 | 3,4-diCl | 7.5 | 10.2 | 14.9 |

| CPU-07 | 4-NO2 | 5.2 | 8.9 | 11.4 |

| CPU-08 | 4-CF3 | 3.1 | 6.4 | 9.8 |

Advanced Applications and Future Research Trajectories

Role as Synthetic Intermediates for Complex Organic Molecules

N-(2-cyanophenyl)urea serves as a valuable intermediate in the synthesis of a variety of complex organic molecules, particularly heterocyclic compounds. The presence of the cyano and urea (B33335) functionalities in close proximity on the phenyl ring allows for a range of cyclization reactions, leading to the formation of fused ring systems.

One of the most significant applications of this compound and its derivatives is in the synthesis of quinazolines and quinazolinones. nih.govmdpi.comrroij.com These scaffolds are of great interest in medicinal chemistry due to their diverse biological activities. rroij.com Various synthetic strategies have been developed to construct the quinazoline (B50416) ring system, including microwave-assisted synthesis, which has been shown to be an efficient method for preparing novel quinazoline derivatives. nih.govrroij.com For instance, N'-(substituted-2-cyanophenyl)-N,N-dimethyl-formamidine derivatives, which can be conceptually derived from this compound, are used as key precursors in microwave-assisted reactions to produce a variety of quinazoline compounds. nih.gov

Beyond quinazolines, the reactivity of the cyanophenylurea moiety can be exploited to create other heterocyclic structures. The urea functional group itself is a cornerstone in the synthesis of many heterocyclic compounds, including pyrimidines. researchgate.netekb.egekb.egresearchgate.net Methodologies such as the Biginelli reaction, which involves the condensation of an aldehyde, a β-ketoester, and urea or thiourea (B124793), are fundamental in pyrimidine (B1678525) synthesis. openmedicinalchemistryjournal.com While not directly starting from this compound, these established reactions highlight the potential of the urea moiety within the molecule to participate in similar cyclocondensation reactions to form diverse heterocyclic systems.

The synthesis of complex organic molecules often involves multi-step reaction sequences. The strategic incorporation of the this compound unit allows for its transformation at various stages of a synthetic route. For example, the cyano group can be hydrolyzed, reduced, or can participate in cycloaddition reactions, while the urea moiety can be further functionalized or can act as a directing group. This versatility makes this compound a powerful tool for synthetic chemists aiming to construct intricate molecular architectures.

Exploration in Agrochemical Research and Plant Protection

The exploration of this compound and its derivatives in agrochemical research has revealed promising applications in plant protection. The structural similarities of certain this compound derivatives to known commercial agrochemicals have spurred investigations into their potential as fungicides and plant resistance inducers.

Recent studies have focused on the synthesis of 1-(2-cyanophenyl)-3-heterylureas, which are structurally analogous to the commercial elicitors isotianil (B1240973) and tiadinil (B1663663). e3s-conferences.orgresearchgate.net Elicitors are compounds that activate the natural defense mechanisms of plants, a phenomenon known as systemic acquired resistance (SAR). e3s-conferences.orgresearchgate.net This approach to plant protection is gaining traction as a more sustainable alternative to conventional fungicides, as it leverages the plant's own immune system to combat pathogens.

In a particular study, a newly synthesized 1-(2-cyanophenyl)-3-(4-methyl-1,2,3-thiadiazol-5-yl)urea demonstrated significant protective properties on cucumber and pepper leaves against the fungal pathogen Botrytis cinerea, the causative agent of gray mold disease. e3s-conferences.orgresearchgate.net The efficacy of this compound was found to be comparable to that of tiadinil and, under the experimental conditions, superior to that of isotianil. e3s-conferences.orgresearchgate.net Interestingly, while exhibiting strong protective effects on the plants, the compound itself showed low direct fungicidal activity against B. cinerea in vitro, which is characteristic of an elicitor. e3s-conferences.orgresearchgate.net

The broader class of phenylurea compounds has a well-established history in agriculture as herbicides. google.comresearchgate.net These herbicides typically act by inhibiting photosynthesis in weeds. researchgate.net While the primary focus for this compound derivatives has been on their potential as fungicides and elicitors, the inherent herbicidal potential of the phenylurea scaffold suggests that this is another avenue for future agrochemical research. The specific substitution pattern of this compound could lead to novel herbicides with different selectivity and environmental profiles compared to existing products.

| Compound Type | Target Application | Mechanism of Action | Example/Analogue |

|---|---|---|---|

| 1-(2-cyanophenyl)-3-heterylureas | Fungicide/Plant Protection | Induction of Systemic Acquired Resistance (Elicitor) | Isotianil, Tiadinil e3s-conferences.orgresearchgate.net |

| Phenylurea derivatives | Herbicide | Inhibition of Photosystem II | Metobromuron google.com |

Emerging Areas in Materials Science and Functional Molecule Design

The urea functional group is a key player in supramolecular chemistry and materials science due to its ability to form strong, directional hydrogen bonds. nih.govwikipedia.org This property allows urea-containing molecules to self-assemble into well-defined one-, two-, and three-dimensional structures. While research specifically on this compound in materials science is still nascent, the principles governing the behavior of other urea derivatives provide a strong indication of its potential in this area.

The incorporation of urea functionalities into polymers can significantly influence their properties. For instance, urea can act as a cross-linking agent or can be incorporated into the polymer backbone to introduce specific recognition sites. encyclopedia.pubgoogle.comgoogle.comepa.gov The presence of the cyanophenyl group in this compound could add further functionality, such as altering the electronic properties of the resulting polymer or providing a site for post-polymerization modification. There is potential for this compound to be used as a monomer or a functional additive in the creation of novel polymers with tailored thermal, mechanical, and optical properties.

In the design of functional molecules, the urea moiety is often used to create receptors for anions and other neutral molecules. nih.gov The two N-H groups of the urea can act as hydrogen bond donors, forming stable complexes with guest species. The design of supramolecular functional monomers bearing urea motifs has been explored for applications such as molecular imprinting. researchgate.net The specific structure of this compound could be exploited to create unique binding pockets, with the cyano group potentially participating in additional interactions or modulating the binding affinity and selectivity of the urea moiety.

Furthermore, the conformational properties of diaryl ureas are well-studied and can be controlled by substitution on the phenyl rings and the urea nitrogens. nih.gov This ability to control conformation is crucial in the design of foldamers—oligomers that adopt well-defined secondary structures. nih.gov The this compound scaffold could be incorporated into such oligomeric structures, with the potential to create novel helical or sheet-like architectures.

Prospects for Sustainable Chemical Manufacturing

The principles of green chemistry are increasingly being applied to the synthesis of chemical compounds, and the manufacturing of urea and its derivatives is no exception. nih.govnih.govresearchgate.net Future research into the production of this compound will likely focus on developing more sustainable and environmentally friendly synthetic routes.

Traditional methods for urea synthesis often involve the use of hazardous reagents such as phosgene (B1210022) and isocyanates. nih.govwikipedia.org Modern approaches are moving towards safer alternatives. For example, catalyst-free methods for the synthesis of N-substituted ureas in water have been developed, offering a significant improvement in terms of environmental impact. rsc.org These methods often involve the reaction of amines with sources of the carbonyl group that are less hazardous than phosgene. The synthesis of N,N-difunctionalized ureas using green oxidants like hydrogen peroxide under mild, metal- and ligand-free conditions is another promising direction. nih.gov

The concept of "green urea" synthesis is also gaining traction, particularly in the context of carbon capture and utilization. rsc.orgresearchgate.net This involves the production of urea from sustainable sources of ammonia (B1221849) (e.g., produced via electrolysis powered by renewable energy) and captured carbon dioxide. rsc.orgresearchgate.netchemrxiv.org While this approach is primarily focused on the large-scale production of urea for fertilizers, the underlying principles can be adapted for the synthesis of specialty chemicals like this compound. Electrosynthesis, where urea is formed by the co-reduction of N₂ and CO₂ at an electrode surface, represents a frontier in this area. researchgate.netchemrxiv.org

| Sustainable Approach | Description | Potential Benefit for this compound Synthesis |

|---|---|---|

| Catalyst-free synthesis in water | Utilizing water as a solvent and avoiding the need for a catalyst. rsc.org | Reduced environmental impact, simplified purification. |

| Use of green oxidants | Employing environmentally benign oxidizing agents like H₂O₂. nih.gov | Avoidance of toxic and heavy-metal-based oxidants. |

| Electrosynthesis from N₂ and CO₂ | Direct formation of the urea backbone from atmospheric gases. researchgate.netchemrxiv.org | Potential for a highly sustainable, decentralized production route. |

| Renewable feedstocks | Deriving starting materials from biomass. | Reduced reliance on fossil fuels. |

Interdisciplinary Research Opportunities and Challenges

The diverse potential applications of this compound create a fertile ground for interdisciplinary research, bridging the gap between synthetic organic chemistry, medicinal chemistry, agrochemistry, and materials science. The successful realization of this potential, however, is not without its challenges.

Opportunities:

Medicinal Chemistry and Chemical Biology: The role of this compound as a precursor to biologically active quinazolines opens up opportunities for collaboration between synthetic chemists and biologists to design and synthesize novel therapeutic agents. mdpi.com

Agrochemical Science and Plant Biology: The discovery of this compound derivatives as plant resistance inducers necessitates a close collaboration between chemists and plant scientists to understand their mode of action, optimize their efficacy, and assess their impact on different plant species and pathogens. e3s-conferences.orgresearchgate.net

Materials Science and Supramolecular Chemistry: The potential for this compound to be used in the development of new polymers and functional materials calls for joint efforts between polymer chemists and materials scientists to explore its self-assembly properties and incorporate it into novel material designs. researchgate.net

Chemical Engineering and Green Chemistry: The development of sustainable manufacturing processes for this compound will require the expertise of chemical engineers to design and scale up efficient and environmentally friendly production methods, guided by the principles of green chemistry. rsc.orgrsc.org

Challenges:

Synthetic Efficiency: A key challenge lies in the development of highly efficient, selective, and scalable synthetic routes to this compound and its derivatives. This includes minimizing the number of synthetic steps, maximizing yields, and reducing waste.

Understanding Structure-Activity Relationships: In both medicinal and agrochemical applications, a thorough understanding of the structure-activity relationships (SAR) is crucial for the rational design of more potent and selective compounds. This requires the synthesis and biological evaluation of a wide range of analogues.

Material Processing and Characterization: For materials science applications, challenges include controlling the self-assembly of this compound-containing molecules into desired structures and developing methods to process these materials into useful forms.

Economic Viability of Sustainable Processes: While green and sustainable manufacturing processes are environmentally desirable, their economic viability is a major hurdle. The development of cost-competitive sustainable routes for the production of this compound will be essential for its widespread adoption.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for N-(2-cyanophenyl)urea, and how can reaction conditions be optimized for purity?

- Methodology : this compound is typically synthesized via condensation reactions between 2-cyanoaniline and an isocyanate or via urea bridge formation using carbodiimide coupling agents. Optimization involves adjusting solvent polarity (e.g., DMF or THF), temperature (60–100°C), and stoichiometry. Purity can be monitored using TLC or HPLC, with recrystallization in ethanol/water mixtures to remove unreacted precursors .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key data should be prioritized?

- Methodology :

- FT-IR : Confirm urea C=O stretch (~1650–1700 cm⁻¹) and cyano C≡N stretch (~2200 cm⁻¹) .

- NMR : ¹H NMR should resolve aromatic protons (δ 7.0–8.5 ppm) and urea NH signals (δ 8.0–10.0 ppm). ¹³C NMR identifies the cyano carbon (~115 ppm) and urea carbonyl (~155 ppm) .

- Mass Spectrometry : High-resolution MS validates molecular ion ([M+H]⁺) and fragmentation patterns .

Q. How does the solubility of this compound vary across solvents, and what factors influence stability during storage?

- Methodology : Solubility is governed by hydrogen bonding (urea NH donors) and π-π stacking (aromatic/cyano groups). Polar aprotic solvents (DMF, DMSO) enhance solubility, while stability in solution requires inert atmospheres (N₂) to prevent hydrolysis. Solid-state stability is improved by desiccants and storage at –20°C .

Advanced Research Questions

Q. What role does the cyano group play in modulating electronic properties and reactivity in this compound derivatives?

- Methodology : The electron-withdrawing cyano group reduces electron density on the phenyl ring, affecting charge-transfer interactions. Computational studies (DFT) can quantify frontier molecular orbitals (HOMO-LUMO gaps) and electrostatic potential maps. Experimental validation includes cyclic voltammetry to assess redox behavior and Hammett constants to predict substituent effects .

Q. How can crystallographic phase annealing resolve ambiguities in the crystal structure of this compound?

- Methodology : Phase annealing (e.g., via SHELX-90) improves phase solutions for X-ray diffraction data, particularly for structures with disordered urea moieties. Key steps include:

- Generating multiple trial structures using direct methods.

- Applying simulated annealing to minimize R-factors.

- Validating hydrogen-bonding networks (N–H···O/N distances: ~2.8–3.2 Å) .